1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Description
This compound features a pyridine core substituted with a 1,2,4-oxadiazole ring bearing a 4-methylphenyl group at position 2. The piperidine-4-carboxamide moiety is appended to the pyridine at position 2, with an additional 4-methylbenzyl group on the carboxamide nitrogen. The 1,2,4-oxadiazole ring is known for enhancing metabolic stability and hydrogen-bonding capacity, while the piperidine and aromatic substituents may contribute to target binding affinity and lipophilicity .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c1-19-5-9-21(10-6-19)18-30-27(34)23-13-16-33(17-14-23)26-24(4-3-15-29-26)28-31-25(32-35-28)22-11-7-20(2)8-12-22/h3-12,15,23H,13-14,16-18H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYHMHQLCUGHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, pyridine derivatives, and various coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to the formation of reduced analogs .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Anticancer Activity : Various studies have indicated that oxadiazole derivatives exhibit anticancer properties. The presence of the pyridine and piperidine moieties may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties : Compounds containing oxadiazole rings have shown promising antimicrobial activity against various pathogens. Research indicates that modifications to the oxadiazole structure can lead to increased efficacy against bacteria and fungi.
Biological Research
The compound's unique structural features allow it to serve as a probe in biological studies. It can be used to:
- Investigate enzyme inhibition mechanisms, particularly in relation to carbonic anhydrase.
- Study receptor-ligand interactions, providing insights into the pharmacodynamics of similar compounds.
Material Science
Due to its stable structure and potential for functionalization, this compound can be explored for applications in material science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
- Nanotechnology : The compound may be utilized in the synthesis of nanoparticles or nanocomposites with tailored properties for electronics or catalysis.
Case Study 1: Anticancer Activity Evaluation
A study conducted on various oxadiazole derivatives highlighted the anticancer potential of compounds similar to the one . The evaluation involved:
- Testing against human cancer cell lines.
- Assessing mechanisms of action through apoptosis assays.
Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that structural modifications could lead to enhanced potency.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial activity of oxadiazole derivatives demonstrated that compounds with similar functional groups exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The study employed:
- Disc diffusion methods to evaluate antibacterial activity.
- Minimum inhibitory concentration (MIC) assessments.
The findings support the hypothesis that the incorporation of specific aromatic groups enhances antimicrobial efficacy.
Mechanism of Action
The mechanism of action of 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antileishmanial activity is attributed to its ability to inhibit specific enzymes in the parasite .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues:
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide ()
- Core Differences :
- Oxadiazole substituent: 3-methyl vs. 4-methylphenyl in the target compound.
- Carboxamide group: Pyrazine-2-carboxamide vs. 4-methylbenzyl-substituted piperidine-4-carboxamide.
- Functional Implications :
- The 4-methylphenyl group in the target compound likely increases lipophilicity and steric bulk compared to the 3-methyl substituent in the analogue.
- The pyrazine carboxamide may enhance π-π stacking interactions, whereas the 4-methylbenzyl group could improve membrane permeability .
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b) () Core Differences:
- Scaffold: Pyrimido-pyrimidinone vs. pyridine-oxadiazole in the target compound.
- Functional groups: Acrylamide and methoxy-substituted piperazine vs. oxadiazole and methylbenzyl groups.
- Functional Implications :
- The pyrimido-pyrimidinone core may target kinases or nucleic acids, contrasting with the pyridine-oxadiazole system, which is often associated with protease or receptor modulation.
Table 1: Comparative Analysis of Structural Features
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling pyridine-oxadiazole intermediates with piperidine-carboxamide derivatives, similar to methods in .
- Binding Affinity : While direct data are absent, the 4-methylphenyl group may enhance hydrophobic interactions in binding pockets compared to simpler methyl substituents.
- Metabolic Stability: The 1,2,4-oxadiazole ring confers resistance to oxidative metabolism, a trait shared with the analogue in but absent in the pyrimido-pyrimidinone scaffold of 3b .
Biological Activity
The compound 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-tubercular, anti-cancer, and enzyme inhibitory activities, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a piperidine ring, an oxadiazole moiety, and aromatic phenyl groups. The molecular formula is with a molecular weight of approximately 420.51 g/mol. The compound is expected to exhibit lipophilicity due to its high logP value, which influences its bioavailability and interaction with biological membranes.
1. Anti-Tubercular Activity
Recent studies have indicated that compounds structurally similar to this oxadiazole derivative demonstrate significant anti-tubercular activity. For instance, derivatives of oxadiazoles have been synthesized and tested against Mycobacterium tuberculosis, with some exhibiting IC50 values in the low micromolar range (1.35 to 2.18 μM) . Docking studies suggest that these compounds interact effectively with bacterial enzymes critical for survival.
2. Anti-Cancer Activity
The compound's anti-cancer potential has also been investigated. A related study reported that certain oxadiazole derivatives showed moderate cytotoxicity against various cancer cell lines. For example, compounds derived from similar scaffolds exhibited IC50 values ranging from 10 to 30 μM against breast and lung cancer cell lines . The mechanism of action may involve the induction of apoptosis or inhibition of specific signaling pathways involved in cell proliferation.
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In one study, several synthesized oxadiazole derivatives demonstrated strong AChE inhibition with IC50 values as low as 0.63 μM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer’s.
Table 1: Biological Activity Summary
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide :
- Anti-Tubercular Screening : A series of oxadiazole derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis, leading to the identification of several promising candidates with low toxicity profiles on human cells .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that certain derivatives induced significant apoptosis, suggesting that structural modifications could enhance efficacy .
- Enzyme Interaction Studies : The binding affinity of these compounds to AChE was evaluated using molecular docking techniques, revealing strong interactions that correlate with their inhibitory activity .
Q & A
Q. Optimization :
- Temperature control : Monitor exothermic reactions (e.g., oxadiazole cyclization) to avoid side products.
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for coupling steps to enhance solubility .
- Catalyst screening : Test Pd(PPh3)4 vs. PdCl2(dppf) for improved yields in cross-coupling .
Basic: How can the compound’s structural integrity be validated post-synthesis?
Answer:
Use a combination of analytical techniques:
- NMR : Confirm substituent positions (e.g., 1H NMR for methyl groups at δ 2.3–2.5 ppm; 13C NMR for oxadiazole C=N at ~165 ppm) .
- HPLC-MS : Assess purity (>95%) and detect impurities using a C18 column (acetonitrile/water gradient) .
- X-ray crystallography (if crystalline): Resolve piperidine ring conformation and intermolecular interactions .
Basic: What factors influence the compound’s stability, and how should storage conditions be designed?
Answer:
Stability is pH- and light-sensitive:
- pH degradation : Perform accelerated stability testing in buffers (pH 1–13) at 40°C for 14 days; monitor via HPLC .
- Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS for oxadiazole ring-opening products .
- Storage recommendations : Store in amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 4-methylphenyl group?
Answer:
Methodology :
Analog synthesis : Replace 4-methylphenyl with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) groups .
Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
Data analysis : Correlate substituent electronic effects (Hammett σ values) with IC50 shifts.
Q. Example finding :
- 4-methylphenyl enhances lipophilicity (logP ~3.2), improving membrane permeability vs. polar substituents .
Advanced: What computational strategies predict the compound’s binding mode to therapeutic targets?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (PDB: 3POZ) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess piperidine-carboxamide flexibility and target stability .
- QM/MM : Calculate binding energy contributions of the oxadiazole ring’s dipole moment .
Advanced: How can contradictory in vitro vs. in vivo efficacy data be resolved?
Answer:
Experimental design :
Pharmacokinetics : Measure plasma half-life (t1/2) and bioavailability in rodent models via LC-MS/MS .
Metabolite profiling : Identify hepatic metabolites (e.g., CYP3A4-mediated oxidation) using human liver microsomes .
Dose optimization : Adjust dosing regimens based on AUC0–24h to overcome rapid clearance .
Case study : Poor in vivo activity may stem from rapid glucuronidation of the carboxamide group .
Advanced: What degradation pathways occur under stressed conditions, and how are they characterized?
Answer:
Stress testing :
- Hydrolysis : Reflux in 0.1M HCl/NaOH; identify piperidine ring-opening via LC-MS/MS .
- Oxidation : Treat with H2O2; detect sulfoxide/sulfone derivatives of the oxadiazole .
- Thermal degradation : Heat at 80°C for 7 days; monitor aggregation via DLS .
Mitigation : Introduce steric hindrance (e.g., tert-butyl groups) to slow hydrolysis .
Advanced: How can reaction yields be improved for large-scale synthesis?
Answer:
Process chemistry strategies :
- Flow chemistry : Use microreactors for exothermic steps (e.g., oxadiazole formation) to enhance heat dissipation .
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce metal leaching .
- DoE optimization : Apply Taguchi methods to vary solvent, temperature, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
